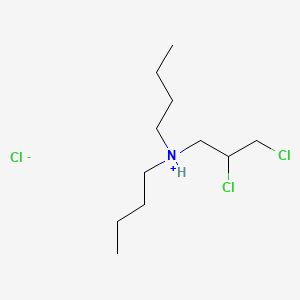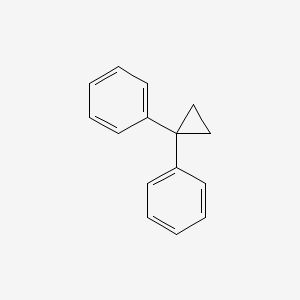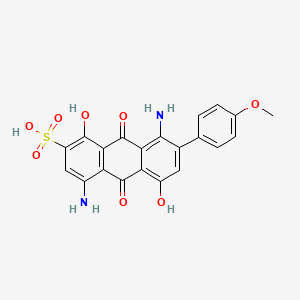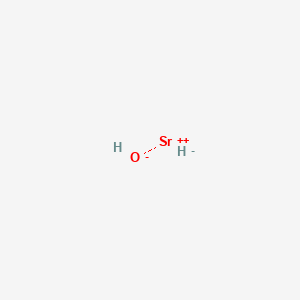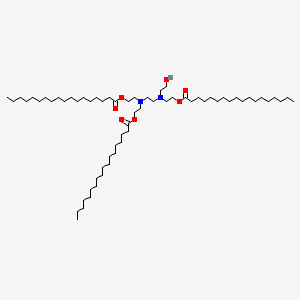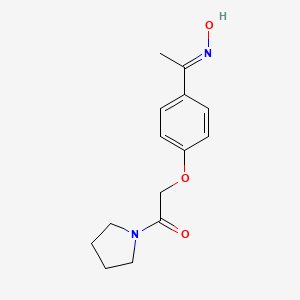
4'-Pyrrolidinylcarbonylmethoxyacetophenone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-C=N-OH) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime typically involves the reaction of 4’-Pyrrolidinylcarbonylmethoxyacetophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
Formation of the Oxime: The carbonyl group of 4’-Pyrrolidinylcarbonylmethoxyacetophenone reacts with hydroxylamine to form the oxime.
Reaction Conditions: The reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid or a base such as sodium hydroxide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.
化学反应分析
Types of Reactions
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. The compound may also inhibit certain enzymes or interact with cellular pathways, resulting in its observed biological activity.
相似化合物的比较
Similar Compounds
Acetophenone Oxime: Similar in structure but lacks the pyrrolidinylcarbonylmethoxy group.
Benzophenone Oxime: Contains a benzophenone moiety instead of acetophenone.
Cyclohexanone Oxime: Contains a cyclohexanone moiety instead of acetophenone.
Uniqueness
4’-Pyrrolidinylcarbonylmethoxyacetophenone oxime is unique due to the presence of the pyrrolidinylcarbonylmethoxy group, which may impart distinct chemical and biological properties compared to other oximes. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
36158-32-4 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H18N2O3/c1-11(15-18)12-4-6-13(7-5-12)19-10-14(17)16-8-2-3-9-16/h4-7,18H,2-3,8-10H2,1H3/b15-11+ |
InChI 键 |
NFCWMHDXNVZEGI-RVDMUPIBSA-N |
手性 SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
规范 SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


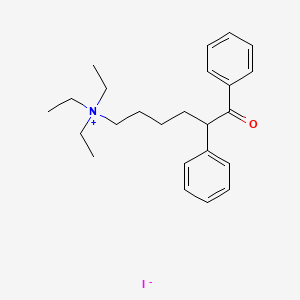


![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
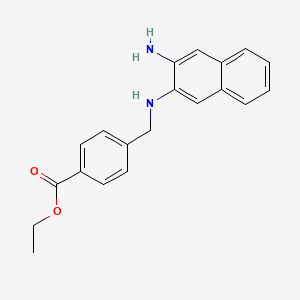

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
